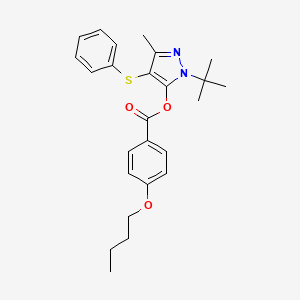

(2-Tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-butoxybenzoate

Description

Properties

IUPAC Name |

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O3S/c1-6-7-17-29-20-15-13-19(14-16-20)24(28)30-23-22(31-21-11-9-8-10-12-21)18(2)26-27(23)25(3,4)5/h8-16H,6-7,17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUAYEIQALLSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-butoxybenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of tert-butyl, methyl, and phenylsulfanyl groups through substitution reactions. The final step involves esterification with 4-butoxybenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-butoxybenzoate can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester moiety can be reduced to the corresponding alcohol.

Substitution: The tert-butyl and methyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

(2-Tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-butoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-butoxybenzoate involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The ester moiety can undergo hydrolysis, releasing the active pyrazole derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Pyrazole-Thioether Benzoates

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 4-butoxybenzoate group provides moderate lipophilicity, favoring membrane permeability. Fluorinated derivatives (e.g., 850914-05-5) display enhanced metabolic stability due to the strong C-F bonds, a trait absent in the target compound .

Electronic Effects :

- The nitro group in 851127-55-4 introduces strong electron-withdrawing effects, which may alter receptor-binding kinetics compared to the electron-donating butoxy group in the target compound .

Biological Activity

(2-Tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-butoxybenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.

- Molecular Formula : C20H26N2O2S

- Molecular Weight : 362.50 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the pyrazole ring and the phenylsulfanyl group enhances its lipophilicity, allowing it to penetrate cell membranes effectively.

Biological Activities

- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. In vitro studies indicate an inhibitory effect on the growth of Staphylococcus aureus and Candida albicans.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cells, particularly in breast and colon cancer models. It appears to activate the intrinsic apoptotic pathway, leading to cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against clinical isolates.

- Methodology : Disc diffusion method was employed.

- Results : The compound showed a zone of inhibition greater than 15 mm against Staphylococcus aureus, indicating potent antimicrobial activity.

-

Anti-inflammatory Study :

- Objective : To assess the anti-inflammatory effects in a murine model.

- Methodology : Mice were treated with the compound prior to inducing inflammation using lipopolysaccharide (LPS).

- Results : A significant reduction in paw swelling and cytokine levels was observed compared to the control group.

-

Anticancer Activity Assessment :

- Objective : To determine cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to measure cell viability.

- Results : The compound reduced cell viability by 70% at a concentration of 50 µM in breast cancer cells.

Data Table Summary

| Activity Type | Target Organism/Cell Line | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disc diffusion | Zone of inhibition > 15 mm |

| Anti-inflammatory | Murine model | LPS-induced inflammation | Reduced paw swelling; decreased cytokine levels |

| Anticancer | Breast cancer cell line | MTT assay | 70% reduction in cell viability at 50 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-Tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-butoxybenzoate, and how can reaction yields be maximized?

- Methodological Answer : Multistep synthesis typically involves orthogonal protection strategies (e.g., tert-butyl and phenylsulfanyl groups) to avoid side reactions. Key steps include:

- Pyrazole ring formation via cyclization of hydrazine derivatives with diketones or β-keto esters under acidic conditions.

- Sulfanyl group introduction using thiol-disulfide exchange or nucleophilic substitution with phenylsulfanyl chloride.

- Esterification of the benzoate moiety using DCC/DMAP coupling or acid-catalyzed condensation.

Yield optimization requires precise temperature control (e.g., 0–5°C for sulfanyl group stability) and inert atmospheres to prevent oxidation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., tert-butyl’s singlet at ~1.3 ppm, pyrazole ring protons at 6.5–7.5 ppm).

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation.

- HPLC-MS : Assess purity (>95%) and detect byproducts like sulfoxide derivatives from sulfur oxidation .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC values.

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How do electronic and steric effects of the tert-butyl and phenylsulfanyl groups influence reaction mechanisms in further derivatization?

- Methodological Answer : Computational modeling (DFT or MD simulations) can predict reactivity:

- tert-butyl : Electron-donating effects stabilize carbocation intermediates in Friedel-Crafts alkylation.

- Phenylsulfanyl : Electron-withdrawing nature directs electrophilic substitution to the pyrazole’s 5-position.

Experimental validation via Hammett plots or kinetic isotope effects (KIE) quantifies substituent contributions .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer : Cross-validate results using:

- Orthogonal assays : Compare fluorescence-based vs. luminescence readouts to rule out interference from the compound’s autofluorescence.

- Proteomics : Identify off-target interactions (e.g., thermal shift assays or SILAC-based profiling).

- Metabolic stability testing : Assess if assay discrepancies arise from compound degradation in cell culture media .

Q. How can the environmental fate of this compound be evaluated to address ecological toxicity concerns?

- Methodological Answer : Follow OECD guidelines for:

- Biodegradation : Modified Sturm test to measure CO evolution under aerobic/anaerobic conditions.

- Bioaccumulation : Determine log (octanol-water partition coefficient) and BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna).

- Abiotic degradation : Study hydrolysis/photolysis rates under varying pH and UV exposure .

Q. What advanced spectroscopic techniques elucidate its interaction with biological targets at atomic resolution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.